molecular formula C8H8O3S B044034 Ethyl thiophene-2-glyoxylate CAS No. 4075-58-5

Ethyl thiophene-2-glyoxylate

Cat. No.: B044034
CAS No.: 4075-58-5
M. Wt: 184.21 g/mol
InChI Key: GHOVLEQTRNXASK-UHFFFAOYSA-N
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Description

Ethyl thiophene-2-glyoxylate is an organic compound with the molecular formula C8H8O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl ester group attached to the glyoxylate moiety. This compound is used in various chemical syntheses and has applications in drug discovery and material science .

Mechanism of Action

Target of Action

Ethyl thiophene-2-glyoxylate is a complex ketone that is used in drug discovery and as a catalyst in the synthesis of raw materials Thiophene derivatives, to which this compound belongs, are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The interaction of this compound with its targets would likely involve the formation of covalent or non-covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

For instance, they have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that this compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

It is noted that this compound is difficult to mix , which could potentially impact its bioavailability and pharmacokinetic profile.

Result of Action

Given its use in drug discovery and as a catalyst in the synthesis of raw materials , it can be inferred that the compound likely induces changes at the molecular level that could potentially lead to various cellular effects.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and its interactions with its targets. For instance, it is recommended to store this compound away from oxidizing agents , suggesting that oxidative conditions could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl thiophene-2-glyoxylate can be synthesized through several methods. One common approach involves the reaction of ethyl oxalyl chloride with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (around -20°C) under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl thiophene-2-glyoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation yields carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions result in functionalized thiophene derivatives.

Comparison with Similar Compounds

  • Ethyl 2-oxo-2-thiophen-2-ylacetate
  • Ethyl 2-thienylglyoxylate
  • Thiophen-2-coco-o-ethyl

Comparison: Ethyl thiophene-2-glyoxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in synthesis and research .

Properties

IUPAC Name

ethyl 2-oxo-2-thiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOVLEQTRNXASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193732
Record name Ethyl alpha-oxothiophen-2-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4075-58-5
Record name Ethyl 2-thienylglyoxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=4075-58-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-thiopheneglyoxylate
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Record name Ethyl alpha-oxothiophen-2-acetate
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Record name Ethyl α-oxothiophen-2-acetate
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Record name ETHYL 2-THIOPHENEGLYOXYLATE
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Synthesis routes and methods I

Procedure details

Reaction Scheme III shows the preparation of thiophenyl oxo-acetic acid derivatives IV, IVa and IVb from the corresponding appropriate thiophene derivatives VIII, VIIIa and VIIIb (equations 1-3, respectively). A mixture of an appropriate thiophene derivative such as VIII, VIIIa or VIIIb (1.0 equivalent) and ethyl oxalyl chloride (1.5 equivalents) may be treated with a solution of aluminum trichloride in nitromethane (1.5 equivalents, concentration approximately 3.6 M) at a temperature of approximately 0-10° C. The reaction mixture is stirred at approximately 0° C. for one hour, room temperature for three hours and then poured into ice water. The resulting mixture is then extracted with an appropriate solvent such as diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is typically purified by either distillation or flash chromatography on silica gel to provide the thiophenyl oxo-acetic acid ethyl ester VII, VIIa or VIIb, respectively.
Quantity
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ice water
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IV
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VIII
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VIII
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ethyl oxalyl chloride
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Synthesis routes and methods II

Procedure details

Thiophene-2-glyoxylic acid (2 g, 12.8 mmol) was added to anhydrous ethanol (100 ml) which was saturated with HCl by bubbling HCl gas for 2 min. The resulting mixture was stirred at room temperature. overnight. TLC showed the reaction was complete. Solvent was removed and the residue was purified by chromatography over silica gel eluting with ethyl acetate/hexane 10:90 to give ethyl thiophene-2-glyoxylate (1.5 g).
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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